molecular formula C3H2BrIN2 B1529042 3-bromo-4-iodo-1H-pyrazole CAS No. 27258-15-7

3-bromo-4-iodo-1H-pyrazole

Cat. No.: B1529042
CAS No.: 27258-15-7
M. Wt: 272.87 g/mol
InChI Key: GCXJYBLZNXJFHY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Transformations

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery due to their wide array of pharmacological properties. nih.govrsc.orgijrpr.com Their structural versatility and the ability to fine-tune their physicochemical properties through substitution have made them central to the development of novel therapeutic agents. ijrpr.com Beyond pharmaceuticals, pyrazoles are integral to agrochemicals, polymer chemistry, and catalysis. mdpi.comijrpr.comacademicstrive.com

In the realm of advanced chemical transformations, the pyrazole nucleus is a cornerstone for creating diverse molecular libraries. beilstein-journals.org The distinct electronic properties of the ring, with its capacity for both electrophilic and nucleophilic substitution, allow for regioselective functionalization. rsc.org Researchers have developed numerous synthetic methodologies to access substituted pyrazoles, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions. nih.govorganic-chemistry.org The ability to introduce various functional groups onto the pyrazole ring underpins its importance as a versatile synthetic intermediate for constructing more complex chemical entities. academicstrive.comresearchgate.net

Research Context of Dihalo-1H-pyrazoles: A Focus on 3-Bromo-4-iodo-1H-pyrazole

Among halogenated pyrazoles, dihalo-substituted derivatives are particularly valuable as they offer multiple, distinct reaction sites for sequential and regioselective modifications. The compound this compound (C₃H₂BrIN₂) is a prime example of such a scaffold, featuring two different halogen atoms at adjacent positions on the pyrazole ring. sigmaaldrich.com This differential reactivity between the C-Br and C-I bonds allows for stepwise functionalization, making it a highly sought-after intermediate in organic synthesis. vulcanchem.com

The synthesis of this compound and its derivatives often involves the halogenation of a pyrazole precursor. A significant aspect of its chemistry is the need for N-H protection to prevent side reactions during subsequent transformations. vulcanchem.comarkat-usa.org A common strategy is the protection of the pyrazole's N-H group with an ethoxyethyl (EtOEt) group by reacting it with ethyl vinyl ether under acidic catalysis. vulcanchem.comarkat-usa.org For instance, the protection of 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether and a catalytic amount of trifluoroacetic acid (TFA) in dichloromethane (B109758) yields the N-protected product in good yield. vulcanchem.comarkat-usa.org

A notable challenge in the synthesis and handling of these protected compounds is the potential for the protecting group to migrate between the two nitrogen atoms under acidic conditions. vulcanchem.comarkat-usa.org Monitoring the reaction of 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether revealed that a mixture of isomers can form. researchgate.netarkat-usa.org This highlights the importance of carefully controlled reaction conditions to achieve the desired regioisomeric purity. vulcanchem.com

The synthetic utility of these dihalo-pyrazoles is demonstrated by their use in palladium-catalyzed cross-coupling reactions, which can be performed selectively at the more reactive C-I bond while leaving the C-Br bond intact for a subsequent transformation. rsc.org This stepwise approach is fundamental to building complex, multi-substituted pyrazole systems.

Interactive Data Table: Synthesis of N-Protected Dihalo-1H-pyrazoles

Starting MaterialProtecting AgentCatalystTemperature (°C)Time (h)ProductYield (%)Reference
4-Bromo-3-iodo-1H-pyrazoleEthyl vinyl etherTFA28–33784-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole77 vulcanchem.com
3,4-Diiodo-1H-pyrazoleEthyl vinyl etherTFA28–33781-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazoleExcellent researchgate.netarkat-usa.org
4-Bromo-3-iodo-1H-pyrazoleEthyl vinyl etherTFA28-33, then RT784-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole78.6 arkat-usa.org

Scope and Research Objectives for this compound Investigations

The primary research objective for investigations involving this compound is to exploit its unique structural features for the efficient synthesis of complex, polysubstituted pyrazoles. The distinct reactivity of the iodine and bromine substituents is central to these investigations, allowing for programmed, sequential functionalization.

Key research goals include:

Development of Synthetic Routes: Establishing convenient and high-yielding synthetic pathways to this compound and its N-protected derivatives. researchgate.netarkat-usa.org

Selective Functionalization: Exploring the regioselective transformation of the C-I and C-Br bonds. This often involves leveraging the higher reactivity of the C-I bond in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce a substituent at the 4-position, followed by a subsequent reaction at the C-Br bond at the 3-position. researchgate.netrsc.org

Synthesis of Novel Heterocyclic Systems: Using the functionalized pyrazole intermediates to construct novel fused heterocyclic systems or complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netvulcanchem.com

Investigation of Reaction Mechanisms: Studying the mechanisms and conditions that govern the selectivity of reactions, including the migration of protecting groups and the chemoselectivity of cross-coupling reactions. arkat-usa.orgrsc.org

Ultimately, the research surrounding this compound aims to expand the synthetic chemist's toolbox, providing a reliable and versatile platform for creating molecular diversity based on the pyrazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2BrIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXJYBLZNXJFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310954
Record name 3-Bromo-4-iodo-1H-pyrazole
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Molecular Weight

272.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-15-7
Record name 3-Bromo-4-iodo-1H-pyrazole
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Record name 3-Bromo-4-iodo-1H-pyrazole
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Record name 3-bromo-4-iodo-1H-pyrazole
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Reaction Chemistry and Mechanistic Investigations of 3 Bromo 4 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyrazoles like 3-bromo-4-iodo-1H-pyrazole, the regioselectivity of these reactions is a key consideration.

Suzuki-Miyaura Cross-Coupling Applications with this compound

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of dihalogenated pyrazoles, the reaction's success often hinges on the choice of catalyst and reaction conditions to achieve regioselectivity. Research has shown that the Suzuki-Miyaura coupling of this compound can be controlled to selectively react at either the C3 or C4 position. This selectivity is crucial for the synthesis of multi-substituted pyrazoles. researchgate.net For instance, a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been developed using a chemoselective Suzuki-Miyaura cross-coupling strategy, highlighting the ability to control arylation at specific positions. researchgate.net

A comparative study on the Suzuki-Miyaura reaction of chloro, bromo, and iodopyrazoles revealed that bromo and chloro derivatives were often superior to their iodo counterparts due to a reduced tendency for dehalogenation. acs.org However, the higher reactivity of the C-I bond can be exploited for selective coupling. The use of microwave irradiation has also been shown to be effective in promoting Suzuki-Miyaura reactions of bromoindazoles, a related heterocyclic system. researchgate.net

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions

Pyrazole (B372694) SubstrateCoupling PartnerCatalyst SystemProductReference
This compoundArylboronic acidPd(PPh₃)₄ / Base3-Bromo-4-aryl-1H-pyrazole researchgate.net
This compoundArylboronic acidPd₂(dba)₃ / P(t-Bu)₃·HBF₄4-Iodo-3-aryl-1H-pyrazole researchgate.net
3-Halogeno pyrazolo[1,5-a]pyrimidin-5-onesp-Methoxyphenylboronic acidXPhosPdG3 / XPhosC3-Arylated products rsc.orgnih.gov

Sonogashira Cross-Coupling Reactions of N-Protected Pyrazoles

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation for functionalizing this compound. Protection of the pyrazole nitrogen is often necessary to prevent the pyrazole itself from acting as a ligand and poisoning the transition metal catalyst. arkat-usa.orgresearchgate.net Common protecting groups include the tert-butyloxycarbonyl (Boc) and ethoxyethyl (EtOEt) groups. arkat-usa.orgresearchgate.netumich.edu

Studies have demonstrated the successful Sonogashira coupling of N-protected 3-iodo-1H-pyrazole derivatives with various terminal alkynes. arkat-usa.orgresearchgate.net For instance, reactions of substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under standard Sonogashira conditions have been shown to proceed in high yields. arkat-usa.org However, certain substituted 3-iodo-1H-pyrazole derivatives, particularly those bearing ethoxycarbonyl or nitro groups at the 4-position, have been found to be unreactive under various Sonogashira cross-coupling conditions. vu.lt

Table 2: Sonogashira Cross-Coupling of N-Protected Pyrazoles

Pyrazole SubstrateAlkyneCatalyst SystemProductReference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetylenePdCl₂(PPh₃)₂ / CuI / TEA1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives arkat-usa.orgresearchgate.net
1-(1-Ethoxyethyl)-3-nitro-4-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuI / TEA1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole vu.lt

Negishi Cross-Coupling Reaction Methodologies

The Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for C-C bond formation, especially in the presence of functional groups. beilstein-journals.org This methodology has been successfully applied to the synthesis of tetrasubstituted pyrazoles starting from 4-iodopyrazoles. beilstein-journals.org The reaction of 1,3-dipyridinyl-1,3-propanediones with hydrazines followed by iodination at the C4 position provides the necessary 4-iodopyrazole (B32481) precursors. beilstein-journals.org

The Negishi coupling has been shown to be effective for installing a variety of alkyl groups onto aryl halides, including those with polar functionalities. acs.org The choice of catalyst and the stability of the organozinc reagent are crucial factors for the success of the reaction. acs.org In some cases, the Negishi reaction has been shown to be the method of choice for obtaining desired tetrasubstituted pyrazoles where other cross-coupling methods failed. beilstein-journals.org

Palladium-Catalyzed Direct Arylations of 4-Bromo- and 4-Iodo-N-Substituted Pyrazoles

Palladium-catalyzed direct C-H arylation has emerged as a more environmentally friendly alternative to traditional cross-coupling reactions. rsc.org This method allows for the formation of C-C bonds by directly functionalizing a C-H bond, avoiding the need for pre-functionalized organometallic reagents.

Research has described the palladium-catalyzed arylation at the C5 position of N-protected pyrazole derivatives that have bromo or iodo substituents at the C4 position. rsc.orgrsc.org A simple phosphine-free catalytic system, such as 1 mol% Pd(OAc)₂ in DMA with KOAc as the base, has been shown to be effective. rsc.orgrsc.org This reaction is highly chemoselective, as the C-halogen bonds of the pyrazole unit are not involved in the C-H arylation process. rsc.orgrsc.org The synthetic utility of the remaining bromo and iodo substituents for further chemical transformations has also been demonstrated. rsc.org

Regiochemical Control in Cross-Coupling Reactions of Dihalo-1H-pyrazoles

Controlling the regioselectivity of cross-coupling reactions with dihalogenated heterocycles is a significant challenge in synthetic chemistry. For dihalo-1H-pyrazoles, the relative reactivity of the C-X bonds is influenced by factors such as the nature of the halogen, the position on the pyrazole ring, and the reaction conditions.

Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to achieve selective monofunctionalization of this compound. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to direct the cross-coupling to either the C3 or C4 position. researchgate.net For example, sterically controlled cross-coupling has been shown to be an effective strategy. nih.gov The use of bulky phosphine (B1218219) ligands can influence the site of oxidative addition, thereby controlling the regiochemical outcome. researchgate.net

Grignard and Organolithium Reagent Chemistry

The formation of Grignard and organolithium reagents from halogenated pyrazoles provides a pathway for further functionalization. The process typically involves the reaction of the halo-pyrazole with magnesium or lithium metal, respectively. masterorganicchemistry.comlibretexts.org

It has been reported that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted to a Grignard reagent using alkyl magnesium bromides. arkat-usa.orgresearchgate.net This Grignard reagent can then be used in subsequent reactions, such as the synthesis of pyrazole-4-carbaldehydes. arkat-usa.orgresearchgate.net In the case of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, reaction with ethylmagnesium bromide at -10 °C results in an iodo-magnesium exchange that primarily occurs at the 4th position of the pyrazole ring. vu.lt

The formation of organolithium reagents from alkyl halides and lithium metal is a powerful method for creating carbon-based nucleophiles. masterorganicchemistry.com These reagents are highly reactive and must be handled under anhydrous conditions to prevent quenching by water. masterorganicchemistry.com

Halogen-Magnesium Exchange Reactions at Pyrazole Ring Positions

Halogen-magnesium exchange reactions are a powerful tool for the functionalization of halo-pyrazoles. In the case of dihalogenated pyrazoles like 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, the iodine at the 4-position is more susceptible to exchange. vu.lt When this compound is treated with ethylmagnesium bromide at -10°C, the iodo-magnesium exchange predominantly occurs at the C4 position of the pyrazole ring. vu.ltresearchgate.net This regioselectivity is influenced by the reaction temperature, with lower temperatures favoring substitution at the 4-position. researchgate.net For instance, at -10°C, the ratio of C4 to C3 substitution is 1:2, which shifts to 1:4 at -40°C. researchgate.net

The N-ethoxyethyl (EtOEt) protecting group is often employed in these reactions as it can be easily introduced and removed under mild acidic conditions. researchgate.net This protecting group is crucial as pyrazoles themselves can act as ligands for transition metals, which could interfere with the desired cross-coupling reactions. vu.lt

Ortho-Lithiation Strategies for Further Functionalization

Ortho-lithiation provides a direct method for the functionalization of the pyrazole ring, particularly at the C5 position. The N-ethoxyethyl (EtOEt) group has been shown to act as an effective ortho-directing group. arkat-usa.org Direct ortho-lithiation of N-EtOEt protected pyrazole derivatives can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). vu.ltarkat-usa.org This strategy allows for the introduction of various electrophiles at the C5 position, leading to the synthesis of a range of substituted pyrazole derivatives. arkat-usa.org For instance, the reaction of N-EtOEt protected pyrazoles with these lithiating agents followed by quenching with an electrophile like a formylating agent yields pyrazole-5-carbaldehydes in good yields. researchgate.net

The choice of the lithiating agent and the specific pyrazole substrate can influence the outcome of the reaction. arkat-usa.org The ethoxyethyl protecting group has been found to be suitable for these reactions as it can be easily removed post-functionalization, providing access to N-unsubstituted pyrazoles. vu.lt

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution at the 4-Position of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net The C4 position is the most common site for electrophilic attack due to the electronic influence of the two nitrogen atoms, which decrease the electron density at C3 and C5. researchgate.netpharmajournal.net Halogenation, nitration, and sulfonation reactions typically occur at the C4 position. pharmajournal.netglobalresearchonline.net

For the synthesis of 4-halopyrazoles, various methods are employed. Direct iodination of pyrazoles can be achieved using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This method offers high regioselectivity for the 4-position. researchgate.net While direct electrophilic iodination of the pyrazole ring is a common strategy, it is often more favorable to introduce substituents at the 4-position.

Nucleophilic Substitution of Halogen Atoms in this compound

The reactivity of halogens in nucleophilic substitution reactions on the pyrazole ring depends on their position and the nature of the halogen. In this compound, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group. libretexts.org Consequently, nucleophilic substitution is generally favored at the C4 position.

While direct nucleophilic aromatic substitution (SNAr) on dihalopyrazoles can be challenging, the reactivity can be enhanced through transition-metal-catalyzed cross-coupling reactions. For instance, in Sonogashira coupling reactions of 1-(1-ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole, the iodine at the 3-position is selectively coupled. However, the presence of an electron-withdrawing bromo group at the 4-position can reduce the efficiency of the coupling reaction compared to the unsubstituted 3-iodopyrazole derivative.

Oxidation and Reduction Transformations of this compound Derivatives

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. pharmajournal.netglobalresearchonline.net However, side chains attached to the ring can be oxidized. For example, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. pharmajournal.net

Conversely, the pyrazole ring can be reduced under certain conditions. Catalytic hydrogenation using a metal catalyst can reduce the pyrazole ring to pyrazoline and then to pyrazolidine. pharmajournal.net These reduced forms are stronger bases than the parent pyrazole. pharmajournal.net N-phenyl derivatives of pyrazoles can be reduced by sodium in ethanol (B145695) to yield the corresponding pyrazoline. globalresearchonline.net

In the context of substituted pyrazoles, the oxidation of pyrazoline intermediates is a common step in the synthesis of pyrazoles. mdpi.com For instance, 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-4-bromo-2-pyrazolines can be oxidized with dimethyl sulfoxide (B87167) to yield the corresponding pyrazol-4-ones. pharmajournal.net

Intramolecular Cyclization and Cycloisomerization Pathways

Intramolecular cyclization and cycloisomerization reactions of functionalized pyrazole derivatives provide access to various fused heterocyclic systems. arkat-usa.org For example, 2-formylhetarylacetylenes derived from pyrazoles can undergo intramolecular cyclization, and the structure of the resulting products can vary depending on the reaction conditions and the nature of the starting materials. arkat-usa.org

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the trifluoroacetic acid (TFA)-catalyzed intramolecular cyclization of pyridine (B92270) derivatives with hydrazines, followed by post-annulation iodination. smolecule.com This method demonstrates the utility of cyclization reactions in constructing complex heterocyclic scaffolds from pyrazole precursors.

Below is a table summarizing the reaction conditions for the functionalization of pyrazole derivatives:

Reaction TypeSubstrateReagent(s)ProductYield (%)Reference
Halogen-Magnesium Exchange1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazoleEtMgBr1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde- researchgate.net
Ortho-LithiationN-EtOEt protected pyrazolen-BuLi or LDA, then electrophile5-substituted pyrazoleGood arkat-usa.org
Electrophilic Iodination1-aryl-3-CF3-1H-pyrazoleI2, CAN1-aryl-4-iodo-3-CF3-1H-pyrazoleHigh researchgate.net
Sonogashira Coupling1-(1-ethoxyethyl)-4-bromo-3-iodo-1H-pyrazolePhenylacetylene, Pd catalyst1-(1-ethoxyethyl)-4-bromo-3-(phenylethynyl)-1H-pyrazole64

Spectroscopic Characterization and Computational Chemistry of 3 Bromo 4 Iodo 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules in solution. For 3-bromo-4-iodo-1H-pyrazole, various NMR techniques provide a wealth of information regarding its proton, carbon, and nitrogen environments, as well as its isomeric forms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of pyrazole (B372694) and its derivatives is characterized by distinct signals for the protons attached to the heterocyclic ring. In the case of this compound, the primary signal of interest arises from the C5-H proton. Due to the electron-withdrawing effects of the adjacent bromine and iodine atoms, this proton is expected to appear in the downfield region of the spectrum. mdpi.com

Studies on related N-substituted 4-halopyrazoles have shown that the chemical shift of the C5-H proton is sensitive to the nature of the substituent on the nitrogen atom and the halogen at the C4 position. rsc.org For instance, in 4-bromo-1-methyl-5-(4-nitrophenyl)pyrazole, the C3-H proton signal appears at a specific chemical shift that is influenced by the surrounding electronic environment. rsc.org While specific data for this compound is not extensively detailed in the provided results, analysis of analogous compounds such as 4-iodo-1H-pyrazole and other substituted pyrazoles allows for a reasonable prediction of its spectral features. mdpi.com The N-H proton of the pyrazole ring typically appears as a broad singlet, often in the range of 12-13 ppm in structurally similar compounds, though this can be influenced by solvent and concentration. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
C5-H~8.2s
N1-H>13br s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms in the pyrazole ring are significantly influenced by the electronegative halogen substituents. The carbon atom bonded to bromine (C3) and the carbon atom bonded to iodine (C4) are expected to have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C3~130
C4~75
C5~135

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations

¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms, N1 (pyrrole-like) and N2 (pyridine-like), exhibit different chemical shifts due to their distinct bonding and electronic characteristics. mdpi.com

In N-unsubstituted pyrazoles, prototropic tautomerism can lead to averaged signals or broad lines depending on the rate of exchange. For substituted pyrazoles where the tautomerism is fixed, distinct signals for N1 and N2 are observed. For instance, in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N NMR signals are found at δ -187.8 ppm (N1) and -119.9 ppm (N2). researchgate.netmdpi.com The chemical shifts in this compound will be influenced by the electronic effects of the bromo and iodo substituents.

Table 3: Predicted ¹⁵N NMR Data for this compound
NitrogenPredicted Chemical Shift (δ, ppm)
N1~-180
N2~-125

Elucidation of Regioisomers and Conformational Isomers via NMR

NMR spectroscopy is a crucial technique for distinguishing between regioisomers, which are common in the synthesis of substituted pyrazoles. nih.govresearchgate.net For instance, the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether can lead to a mixture of N1- and N2-protected isomers, which can be identified and quantified using NMR. arkat-usa.org The distinct chemical shifts of the pyrazole ring protons and carbons, as well as the protons of the protecting group, allow for unambiguous assignment of each regioisomer.

Furthermore, for N-substituted pyrazoles, conformational isomers can exist, particularly when bulky substituents are present. nih.govmdpi.com Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be employed to determine the spatial proximity of protons and thus elucidate the preferred conformation in solution. nih.govmdpi.com While this compound itself is a small, rigid molecule, its N-substituted derivatives could exhibit conformational isomerism that can be investigated by advanced NMR techniques.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3100-3200 cm⁻¹, often shifted to lower frequencies due to intermolecular hydrogen bonding in the solid state or in concentrated solutions. mdpi.com Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations will be found in the fingerprint region, typically below 1000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound
Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch3100 - 3200 (broad)
C-H stretch3000 - 3100
C=C, C=N stretch1400 - 1600
C-Br stretch< 1000
C-I stretch< 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions. A study on pyrazole reported a maximal UV absorption cross-section at 206 nm. researchgate.net The presence of halogen substituents on the pyrazole ring is expected to influence the position and intensity of these absorption bands. The bromo and iodo substituents, with their lone pairs of electrons, can interact with the π-system of the pyrazole ring, potentially causing a bathochromic (red) shift of the absorption maxima.

Table 5: Predicted UV-Vis Absorption Data for this compound
TransitionPredicted λmax (nm)
π → π*> 210

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. researchgate.netscispace.com For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight of 272.87 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₃H₂BrIN₂. arkat-usa.org

The fragmentation of the molecular ion is influenced by the relative strengths of the bonds within the molecule and the stability of the resulting fragments. chemguide.co.uk In dihalogenated pyrazoles, the cleavage of the nitrogen-nitrogen bond is a common fragmentation pathway, though this can be suppressed by N-substitution. researchgate.net The fragmentation of this compound is expected to involve the loss of the halogen atoms. The weaker carbon-iodine bond is likely to cleave first, leading to a fragment corresponding to the loss of an iodine radical. Subsequent loss of a bromine radical would also be observed. Other potential fragmentation pathways include the cleavage of the pyrazole ring itself. The isotopic distribution pattern, particularly for bromine (⁷⁹Br and ⁸¹Br) and to a lesser extent for iodine, would be a key feature in identifying bromine-containing fragments in the mass spectrum.

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion m/z (mass-to-charge ratio) Possible Origin
[C₃H₂BrIN₂]⁺272/274Molecular ion
[C₃H₂BrN₂]⁺145/147Loss of Iodine
[C₃H₂IN₂]⁺193Loss of Bromine
[C₃H₂N₂]⁺66Loss of Bromine and Iodine

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Structural Elucidation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting molecular properties and corroborating experimental data. acs.org For this compound, DFT calculations can provide valuable insights into its spectroscopic characteristics, bond properties, and conformational energetics.

Computational Prediction of NMR Chemical Shifts and IR Frequencies

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. researchgate.net For pyrazole derivatives, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to provide reliable predictions. mdpi.comresearchgate.net In a study on 4-halogenated-1H-pyrazoles, DFT calculations were used to predict ¹H NMR chemical shifts, which were in good agreement with experimental values. mdpi.com It is expected that the protons and carbons in this compound will exhibit chemical shifts influenced by the electron-withdrawing nature of the bromine and iodine atoms.

Similarly, DFT can be used to calculate infrared (IR) vibrational frequencies. researchgate.net These calculations can help in the assignment of complex experimental IR spectra by providing theoretical vibrational modes. For halogenated pyrazoles, DFT has been used to compare experimental and theoretical IR spectra, offering explanations for observed frequency shifts due to factors like hydrogen bonding. mdpi.com For this compound, the calculated IR spectrum would show characteristic bands for N-H stretching, C-H stretching, and the vibrations of the pyrazole ring, as well as the C-Br and C-I stretching frequencies.

A table of predicted spectroscopic data based on typical DFT calculations for similar compounds is provided below.

Spectroscopic Data Predicted Value Range Methodology
¹H NMR Chemical Shift (ppm)7.5 - 8.5GIAO method with B3LYP/6-311++G(d,p)
¹³C NMR Chemical Shift (ppm)90 - 140GIAO method with B3LYP/6-311++G(d,p)
IR N-H Stretch (cm⁻¹)3200 - 3300B3LYP/6-311++G(d,p)
IR C-Br Stretch (cm⁻¹)550 - 650B3LYP/6-311++G(d,p)
IR C-I Stretch (cm⁻¹)500 - 600B3LYP/6-311++G(d,p)

Theoretical Analysis of C-X Bond Lengths and Bond Character

DFT calculations are highly effective for determining geometric parameters like bond lengths and angles. electrochemsci.org For this compound, a theoretical analysis of the C-Br and C-I bond lengths can provide insight into the nature of these bonds. In a study of 4-halogenated pyrazoles, it was found that while the C-F bond was longer than the sum of covalent radii, the C-Cl, C-Br, and C-I bonds were increasingly shorter, suggesting a degree of partial double bond character for the heavier halogens. semanticscholar.org This is attributed to the interplay of electrostatic and covalent contributions to the carbon-halogen bond. researchgate.net The covalent character of halogen bonds is known to increase with the polarizability of the halogen atom, with iodine generally forming stronger halogen bonds than bromine and chlorine. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further elucidate the nature of the C-X bonds by examining hyperconjugative interactions and charge transfer. acs.org

Below is a table summarizing expected bond length data.

Bond Calculated Bond Length (Å) Basis for Comparison
C-Br~1.89DFT calculations on similar brominated pyrazoles. mdpi.com
C-I~2.06DFT calculations on similar iodinated pyrazoles. mdpi.com

Energetic Studies of Halogenated Pyrazole Conformations

While the pyrazole ring itself is planar, substituted pyrazoles can exhibit different conformations, particularly with respect to the orientation of substituents. rsc.org DFT calculations can be employed to investigate the relative energies of different possible conformations of this compound and to determine the most stable conformer. beilstein-journals.org For N-arylpyrazoles, the rotational barrier around the C-N bond can lead to stable rotamers. rsc.org In the case of 1H-pyrazoles, tautomerism is a key consideration, where the proton on the nitrogen can reside on either N1 or N2. mdpi.com Computational studies have shown that substituents on the pyrazole ring can influence the relative stability of these tautomers. mdpi.com

For this compound, energetic studies would likely focus on the tautomeric equilibrium and any potential for hindered rotation if a bulky substituent were present on the nitrogen. The calculations would involve optimizing the geometry of each conformer and calculating their single-point energies to determine the global minimum on the potential energy surface.

The following table outlines the types of energetic studies applicable to this compound.

Type of Study Computational Approach Expected Outcome
Tautomeric EquilibriumDFT energy calculations of N1-H and N2-H tautomersDetermination of the more stable tautomer
Rotational BarriersPotential energy surface scan along dihedral anglesIdentification of stable conformers and transition states

Supramolecular Interactions and Solid State Architecture of Halogenated Pyrazoles

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing invaluable insights into bond lengths, angles, and the non-covalent interactions that govern the solid-state architecture.

While the specific crystal structure of 3-bromo-4-iodo-1H-pyrazole is not publicly documented, its crystal packing can be inferred from the extensive studies on related halogenated pyrazoles. The packing is primarily driven by the formation of strong N-H···N hydrogen bonds, which establish the primary supramolecular motif (e.g., trimer or catemer). mdpi.comresearchgate.net These primary structures then arrange themselves to maximize packing efficiency, often influenced by weaker interactions.

In the case of 4-iodo-1H-pyrazole, which forms catemers, the crystal packing results in a herringbone motif. mdpi.com The dihedral angle between the planes of hydrogen-bonded pyrazole (B372694) rings is a key feature of this packing. mdpi.com For this compound, one would expect a similar packing dominated by hydrogen bonding, but with additional complexity arising from potential halogen bonding (C-I···N, C-I···Br, C-Br···N) and other van der Waals forces, which would influence the final crystal lattice. The significant size and polarizability of both bromine and iodine atoms would play a crucial role in these secondary interactions.

The systematic study of the 4-halogenated-1H-pyrazole series (where X = F, Cl, Br, I) provides a clear example of how a single atomic substitution can profoundly alter the resulting crystal structure. The crystallographic data for this series has been completed, allowing for detailed comparison. mdpi.com 4-Chloro- and 4-bromo-1H-pyrazole are isomorphous, crystallizing in the orthorhombic space group Pnma and forming trimers. iucr.org In contrast, 4-fluoro-1H-pyrazole crystallizes in the triclinic P1 space group, and 4-iodo-1H-pyrazole in the orthorhombic Cmce space group; both form catemeric chains but are not isostructural. mdpi.com

CompoundH-Bonding MotifSpace GroupN-H···N Distance (Å)Reference
4-Fluoro-1H-pyrazoleCatemerP12.894(2) / 2.902(1) mdpi.com
4-Chloro-1H-pyrazoleTrimerPnma2.923(3) mdpi.comiucr.org
4-Bromo-1H-pyrazoleTrimerPnma2.934(9) mdpi.comresearchgate.net
4-Iodo-1H-pyrazoleCatemerCmce2.902(1) mdpi.com

Halogen Bonding Interactions in Pyrazole Systems

Halogen bonding is a highly directional non-covalent interaction between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a Lewis base. The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. mdpi.com Pyrazole systems are excellent candidates for studying halogen bonding as they contain a Lewis basic pyridine-like nitrogen atom that can act as a halogen bond acceptor.

Advanced Synthetic Applications of 3 Bromo 4 Iodo 1h Pyrazole in Heterocyclic Chemistry

Building Block Utility for Diverse Heterocyclic Systems

3-Bromo-4-iodo-1H-pyrazole serves as a fundamental starting material, or building block, for the synthesis of a wide array of more complex heterocyclic compounds. cymitquimica.com Its utility stems from the two distinct halogen atoms, which act as synthetic handles for regioselective modifications. This allows chemists to construct diverse molecular libraries from a single, readily available precursor. cymitquimica.com

The compound is an intermediate in the preparation of various substituted pyrazoles, which are core structures in many biologically active molecules and functional materials. arkat-usa.org For instance, it can be used to synthesize pyrazolo[3,4-c]pyridines, a class of fused heterocyclic systems. arkat-usa.orgbldpharm.com The ability to selectively react at either the C3 or C4 position through controlled reaction conditions is a key advantage, providing a strategic pathway to otherwise difficult-to-access compounds. This strategic potential makes this compound a key component in the toolbox of medicinal and materials chemists.

Synthesis of Polysubstituted Pyrazole (B372694) Derivatives

The synthesis of polysubstituted pyrazoles from this compound is primarily achieved through sequential, palladium-catalyzed cross-coupling reactions. The notable difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve high regioselectivity. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C4 position while leaving the C3-bromo group intact for subsequent transformations.

A common challenge in these reactions is the pyrazole's N-H group, which can coordinate with the transition metal catalyst, inhibiting its activity. To circumvent this, the pyrazole nitrogen is often protected with a suitable group, such as an ethoxyethyl (EtOEt) group. arkat-usa.orgvu.lt This protecting group is easily introduced and can be removed under mild acidic conditions after the desired modifications are complete. arkat-usa.org

For example, the N-protected 4-bromo-3-iodo-1H-pyrazole can undergo a Sonogashira cross-coupling reaction with a terminal alkyne. The reaction proceeds selectively at the more reactive C3-iodo position, yielding a 3-alkynyl-4-bromo-1H-pyrazole derivative. arkat-usa.org The remaining bromine at the C4 position can then be subjected to a different cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce an aryl, heteroaryl, or other functional group. This stepwise approach allows for the precise and controlled synthesis of tri- and tetra-substituted pyrazoles with diverse functionalities.

Table 1: Regioselective Cross-Coupling Reactions of N-Protected this compound
Starting MaterialReaction TypeReactive SiteReagentsProduct TypeReference
1-(EtOEt)-3-bromo-4-iodo-1H-pyrazoleSonogashira CouplingC4-ITerminal Alkyne, Pd Catalyst, Cu(I)1-(EtOEt)-3-bromo-4-alkynyl-1H-pyrazole arkat-usa.org
1-(EtOEt)-3-bromo-4-aryl-1H-pyrazoleSuzuki CouplingC3-BrArylboronic Acid, Pd Catalyst, Base1-(EtOEt)-3,4-diaryl-1H-pyrazole researchgate.net
1-(EtOEt)-3-bromo-4-iodo-1H-pyrazoleGrignard Reagent ExchangeC4-IAlkylmagnesium Bromide1-(EtOEt)-3-bromo-1H-pyrazole-4-magnesium halide vu.lt

Preparation of Fused Pyrazole Ring Systems

The di-halogenated nature of this compound makes it an excellent precursor for the synthesis of fused pyrazole ring systems. These reactions typically involve a sequence of a cross-coupling reaction to introduce a suitably functionalized side chain, followed by an intramolecular cyclization to form the new fused ring.

One notable example is the synthesis of the pyrazolo[3,4-c]pyridine core. arkat-usa.orgbldpharm.com A potential synthetic route involves an initial cross-coupling reaction at the C4-iodo position to introduce a substituent containing a nitrogen atom and the necessary carbon framework. A subsequent intramolecular Heck reaction or a nucleophilic aromatic substitution involving the C3-bromo position can then facilitate the ring closure to form the fused pyridine (B92270) ring.

Similarly, strategies used for related compounds can be adapted. For instance, the synthesis of 2H-furo[2,3-c]pyrazoles has been achieved from 4-iodo-1-phenyl-1H-pyrazol-3-ol. beilstein-journals.org This involves a Sonogashira coupling at the C4-iodo position followed by a silver(I)-catalyzed 5-endo-dig cyclization. beilstein-journals.org This demonstrates a general principle where the halogenated positions on the pyrazole ring serve as anchors to build and subsequently fuse new heterocyclic rings, a strategy directly applicable to this compound for creating novel polycyclic systems.

Ligand Development in Transition Metal Catalysis

Pyrazole derivatives are widely recognized for their ability to act as ligands in transition metal catalysis, owing to the Lewis basic nitrogen atoms in the five-membered ring. researchgate.net The ability to synthesize a wide variety of polysubstituted pyrazoles from this compound allows for the fine-tuning of the electronic and steric properties of these ligands. arkat-usa.org

By carefully selecting the substituents introduced at the C3 and C4 positions, chemists can modulate the coordination properties of the resulting pyrazole ligand. This tailored approach is crucial for optimizing the performance of transition metal catalysts in various chemical transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis.

As previously mentioned, the unprotected N-H of a pyrazole ligand can interfere with catalysis by coordinating to the metal center. Therefore, derivatives of this compound intended for use as ligands are often N-substituted. The synthesis of N-aryl or N-alkyl pyrazoles from the parent compound provides stable ligands where the electronic environment can be precisely controlled by the substituents at the C3, C4, and N1 positions, leading to the development of highly efficient and selective catalysts. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Functionalization

The future of utilizing 3-bromo-4-iodo-1H-pyrazole hinges on the development of sophisticated catalytic systems that can precisely and efficiently modify the molecule. The distinct electronic and steric environments of the C-Br and C-I bonds allow for regioselective cross-coupling reactions, a feature that researchers are actively seeking to exploit with greater control.

Current research has laid the groundwork with palladium and copper catalysts being paramount. For instance, palladium-catalyzed Sonogashira cross-coupling reactions are frequently used to introduce carbon-carbon bonds at the more reactive C-I position. nih.gov Similarly, copper-catalyzed Ullmann-type reactions have been instrumental in forming C-N and C-O bonds. Current time information in Vanderburgh County, US. For related halopyrazoles, Pd(dba)₂/tBuDavePhos systems have proven effective for C-N coupling with aryl or bulky amines, while Cu(I) catalysts are more suitable for alkylamines. Current time information in Vanderburgh County, US.

Emerging research is focused on creating catalysts with enhanced selectivity, lower catalyst loadings, and broader substrate scope under milder conditions. This includes the design of novel ligands that can fine-tune the electronic and steric properties of the metal center, allowing for reactions that are currently challenging. A significant goal is to develop orthogonal catalytic systems where one catalyst selectively activates the C-I bond in the presence of the C-Br bond, and a second, different catalyst can then activate the C-Br bond in a one-pot sequential reaction. Such advancements would streamline the synthesis of complex molecules significantly. researchgate.net

Interactive Table: Catalytic Systems for Halogenated Pyrazole (B372694) Functionalization

Catalyst SystemReaction TypeSubstrate ExampleKey Features
PdCl₂(PPh₃)₂ / CuISonogashira Coupling1-protected-3-iodo-1H-pyrazolesForms C-C bonds with terminal alkynes. nih.gov
Pd(dba)₂ / tBuDavePhosC-N Coupling (Buchwald-Hartwig)4-bromo-1-tritylpyrazoleEffective for aryl and bulky amines. Current time information in Vanderburgh County, US.
CuI / 3,4,7,8-tetramethyl-1,10-phenanthrolineC-O Coupling (Ullmann-type)4-iodo-1H-pyrazolesEnables direct alkoxylation with alcohols. Current time information in Vanderburgh County, US.
CuI / 1,10-phenanthrolineHalogen Exchange (Ullmann-type)3-bromo-1H-pyrazoleExchanges bromine for iodine using NaI. researchgate.net

Exploration of Unexpected Reactivity Patterns

A fascinating and underexplored area is the discovery of unexpected reactivity in this compound and its derivatives. Such discoveries can lead to novel synthetic transformations and a deeper understanding of the molecule's fundamental chemical nature.

One notable observation is the migration of protecting groups under certain reaction conditions. For example, during the protection of 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether in acidic media, the initially formed N-1 ethoxyethyl (EtOEt) group can migrate, leading to a mixture of isomers. nih.govijsetpub.com This indicates that the stability of the protected pyrazole is highly dependent on the substitution pattern and reaction environment, a factor that must be considered when planning multi-step syntheses.

Furthermore, studies on the Grignard reaction of the related 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole have revealed significant regioselectivity. The iodo-magnesium exchange occurs preferentially at the C-4 position over the C-3 position. ijsetpub.com This selective metalation at the C-4 position, despite the presence of another iodine atom, provides a powerful tool for introducing a wide range of electrophiles specifically at this site. Future research will likely focus on understanding the electronic and steric factors governing this selectivity and exploring whether similar unexpected reactivity can be harnessed for the C-Br bond in this compound.

Advanced Computational Modeling for Reaction Prediction and Design

To accelerate the discovery of new reactions and to better understand the reactivity of this compound, advanced computational modeling is becoming an indispensable tool. Density Functional Theory (DFT) is at the forefront of this effort, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. numberanalytics.comfrontiersin.org

For halogenated pyrazoles, DFT calculations have already been used to compare and explain experimental spectroscopic data (IR and NMR), providing insights into the electronic structure and the effects of halogen substitution. mdpi.comresearchgate.net A key challenge and future direction for computational modeling is to accurately predict the regioselectivity of functionalization reactions. By calculating reactivity descriptors, such as Fukui functions and electrostatic potential maps, chemists can predict which halogenated site (C3-Br or C4-I) is more susceptible to nucleophilic or electrophilic attack. nih.govscirp.org

Moreover, DFT can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. researchgate.net This allows for the in-silico screening of potential catalysts and reaction conditions, saving significant time and resources in the laboratory. For a molecule like this compound, computational studies can help rationalize the observed regioselectivity in metal-catalyzed cross-coupling reactions and predict which ligand combinations would be most effective for achieving desired transformations.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The push towards greener and more sustainable chemical manufacturing is heavily influencing modern synthetic chemistry. Emerging research directions for this compound involve its integration into flow chemistry systems and the adoption of sustainable synthesis principles. ijsetpub.comresearchgate.net

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for pyrazole synthesis. researchgate.net It allows for enhanced control over reaction parameters like temperature and pressure, leading to improved yields and safety, especially when handling hazardous reagents or intermediates. nih.govresearchgate.net For the synthesis and functionalization of pyrazoles, which can involve exothermic reactions or unstable intermediates, flow systems provide a much safer and more scalable platform. mit.eduacs.org A multi-step, telescoped continuous flow process could be envisioned for the synthesis and subsequent differential functionalization of this compound, significantly improving efficiency. nih.gov

Beyond flow chemistry, a broader focus on green chemistry principles is emerging. This includes the use of less hazardous solvents, replacing traditional organic solvents with water or bio-based alternatives where possible, and using catalytic reagents instead of stoichiometric ones to minimize waste. rsc.orguc.pt The development of catalytic systems that operate efficiently in green solvents or even solvent-free conditions, such as through mechanochemistry, represents a significant future goal for the chemistry of this compound. uc.pt

Q & A

Q. Key Factors :

  • Solvent polarity (DMF enhances nucleophilic substitution).
  • Catalyst selection (Pd-based catalysts improve cross-coupling efficiency).
  • Temperature control (80–100°C optimizes halogen exchange).

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Pyrazole ring protons appear as singlets (δ 7.74 ppm) or multiplet signals (δ 7.54–7.51 ppm) .
  • ¹³C NMR : Carbons adjacent to halogens show distinct shifts (e.g., C-Br at δ 105.5 ppm, C-I at δ 85–95 ppm) .

Q. X-ray Crystallography :

  • SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C-Br: ~1.89 Å, C-I: ~2.09 Å) and dihedral angles. High-resolution data minimizes twinning artifacts .

How does the reactivity of this compound compare to other dihalogenated pyrazoles in substitution reactions?

Basic
The compound undergoes sequential substitution due to differing halogen leaving-group abilities (I > Br):

  • Iodine Replacement : Reacts preferentially in Pd-catalyzed couplings (e.g., with aryl boronic acids) .
  • Bromine Replacement : Requires stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (CuI, 110°C) .

Table 1 : Reactivity Comparison

Halogen PositionReaction TypeConditionsMajor Product
4-IodoSuzuki CouplingPd(PPh₃)₄, THF/H₂O4-Aryl-pyrazole
3-BromoNucleophilic SubstitutionCuI, DMF, 110°C3-Amino/alkoxy-pyrazole

What challenges arise in crystallizing this compound, and how can they be resolved?

Advanced
Challenges :

  • Halogen Disorder : I/Br atoms may disorder in the lattice, complicating refinement.
  • Twinned Crystals : Common due to planar pyrazole geometry.

Q. Solutions :

  • Use SHELXD for twin detection and SHELXL for HKL5 format refinement .
  • Collect high-resolution data (≤0.8 Å) and apply restraints for thermal parameters.

How can researchers optimize reaction yields in cross-coupling reactions involving this compound?

Advanced
Strategies :

  • Catalyst Screening : Pd₂(dba)₃/XPhos systems improve turnover in aryl aminations (yield: 88%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
  • Temperature Gradients : Stepwise heating (0°C → 50°C) minimizes side reactions in azide substitutions .

Table 2 : Optimization Case Study (from )

ParameterConditionOutcome
CatalystPd₂(dba)₃/XPhosYield: 88%
SolventCH₂Cl₂Purity: >95%
Temperature50°C, 16hFull conversion

How should contradictory NMR data for this compound derivatives be analyzed?

Advanced
Common Contradictions :

  • Signal Splitting : Aromatic protons may show unexpected multiplicity due to steric hindrance or tautomerism.
  • Shift Variability : Electron-withdrawing halogens deshield adjacent carbons inconsistently.

Q. Resolution Methods :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously (e.g., δ 7.74 ppm singlet linked to C4) .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing signal broadening .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Advanced
In Vitro Assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorescence-based protocols .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC: 2–16 µg/mL) .

Q. Mechanistic Studies :

  • Molecular Docking : Pyrazole-halogen interactions with target proteins (e.g., COX-2) modeled using AutoDock Vina .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 10–50 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.